molecular formula C12H9Cl2N3OS B2958194 5-chloro-N-(2-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 838813-34-6

5-chloro-N-(2-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B2958194
CAS No.: 838813-34-6
M. Wt: 314.18
InChI Key: VCIQGLKXHHUOOL-UHFFFAOYSA-N
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Description

5-Chloro-N-(2-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine-based small molecule characterized by a chloro-substituted pyrimidine core, a methylsulfanyl group at position 2, and a 2-chlorophenyl carboxamide moiety at position 2. Its structural features, including the chloro and methylsulfanyl groups, influence electronic properties, solubility, and steric interactions, making it a candidate for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

5-chloro-N-(2-chlorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3OS/c1-19-12-15-6-8(14)10(17-12)11(18)16-9-5-3-2-4-7(9)13/h2-6H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIQGLKXHHUOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-N-(2-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10H8Cl2N2OS
  • Molecular Weight : 253.15 g/mol
  • CAS Number : 901658-99-9

This compound features a pyrimidine core substituted with a chlorophenyl group and a methylsulfanyl moiety, which may contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. The compound has demonstrated inhibitory effects on various cancer cell lines, notably through mechanisms involving:

  • Cyclin-dependent kinase (CDK) inhibition : This compound has been shown to inhibit CDK activity, which is crucial for cell cycle regulation. Inhibition of CDKs can lead to reduced proliferation of cancer cells and increased apoptosis .
  • Tyrosine kinase inhibition : Similar compounds have been identified as inhibitors of tyrosine kinases, which are implicated in cancer progression .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Binding Affinity : The presence of the chlorophenyl and methylsulfanyl groups enhances binding affinity to target proteins involved in cell signaling pathways.
  • Cell Cycle Arrest : By inhibiting CDK activity, the compound induces cell cycle arrest in the G1 phase, preventing further progression into DNA synthesis and mitosis.

Case Studies

Several case studies have reported the efficacy of pyrimidine derivatives in preclinical models:

  • Study on CDK Inhibitors : A study published in PMC demonstrated that compounds similar to this compound exhibited potent anticancer effects by inhibiting CDK4/6 and reducing tumor growth in xenograft models .
CompoundTargetEffectReference
This compoundCDK4/6Inhibition of cell proliferation
Similar Pyrimidine DerivativeTyrosine KinaseInduction of apoptosis

Therapeutic Applications

The therapeutic potential of this compound extends beyond oncology:

  • Neurological Disorders : Some derivatives have shown promise in modulating pathways involved in neurodegenerative diseases by acting on sphingosine 1-phosphate receptors .

Future Directions

Further research is needed to fully elucidate the pharmacokinetics, toxicity profiles, and detailed mechanisms underlying the biological activities of this compound. Ongoing studies aim to optimize its structure for enhanced efficacy and reduced side effects.

Comparison with Similar Compounds

Substituent Variations at the Pyrimidine Core

Compound Name Position 5 (R1) Position 2 (R2) Position 4 (R3) Key Structural Features
Target Compound Cl Methylsulfanyl (SCH₃) N-(2-chlorophenyl)carboxamide Dual chloro groups enhance lipophilicity
5-Chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide Cl (4-Fluorobenzyl)sulfanyl N-[2-(4-sulfamoylphenyl)ethyl] Sulfamoyl group improves water solubility
5-Chloro-N-(2-methoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide Cl Ethylsulfanyl (SC₂H₅) N-(2-methoxyphenyl) Methoxy group enhances metabolic stability
5-Chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide Cl Methylsulfanyl (SCH₃) N-{4-[ethyl(phenyl)sulfamoyl]phenyl} Sulfamoyl-phenyl group introduces polarity

Key Observations :

  • Chloro vs. Non-Chloro Substitutions: The target compound’s 5-chloro group is conserved in all analogs listed, suggesting its critical role in electronic stabilization or target binding .
  • Sulfanyl Group Variations: Methylsulfanyl (SCH₃) in the target compound and D054-0204 offers moderate steric bulk, while ethylsulfanyl (SC₂H₅) increases hydrophobicity.
  • Carboxamide Modifications : The 2-chlorophenyl group in the target compound contrasts with sulfamoyl-containing analogs (e.g., ), which may enhance solubility but reduce membrane permeability.

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